2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole
Description
2-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole is a halogenated indole derivative characterized by a 1-methylindole core substituted at positions 2 and 2. The 2-position features a chlorine atom, while the 3-position is modified with an oxyimino group linked to a 4-chlorobenzoyl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research. Its molecular weight is approximately 347.2 g/mol, with a computed XLogP3 value of 5.1, indicating moderate lipophilicity .
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21-15-5-3-2-4-13(15)14(16(21)19)10-20-23-17(22)11-6-8-12(18)9-7-11/h2-10H,1H3/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLFONPWAYVQDE-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base like pyridine.
Formation of the Oximino Group: The final step involves the formation of the oximino group by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the oximino group to an amine.
Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its unique structure and ability to interact with bacterial cell targets.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound A : 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole ()
- Structure: Features a pyrazole ring linked to the indole core via a 4-chlorobenzoylamino group.
- Molecular Weight : 378 g/mol (vs. 347.2 g/mol for the target compound).
- However, the lack of an oxyimino group reduces conformational flexibility compared to the target compound.
- Synthesis : Prepared via condensation of 4-chlorobenzoyl chloride with a pyrazole-indole precursor (70% yield) .
Compound B : 5-Chloro-1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one ()
- Structure: Contains a 3-methylbutanoyloxyimino substituent and a 4-chlorobenzyl group.
- Key Differences: The branched alkyl chain in the oxyimino group may improve membrane permeability but could reduce metabolic stability. The ketone at position 2 alters electronic distribution compared to the methyl-substituted indole in the target compound.
Compound C : 2-Chloro-3-(([(2-chlorobenzoyl)oxy]imino)methyl)-1-methyl-1H-indole ()
- Structure : Isomeric 2-chlorobenzoyl group instead of 4-chlorobenzoyl.
- Molecular Weight : 347.2 g/mol (identical to the target compound).
- Key Differences : The ortho-chloro substitution on the benzoyl ring may sterically hinder interactions with planar binding sites (e.g., enzyme active regions) compared to the para-substituted target compound. Computed XLogP3 is identical (5.1), but the para-substituent likely enhances resonance stabilization .
Physicochemical and Spectral Comparisons
- Spectral Data: Compound A shows a base peak at m/z 239 (100% rel. int.), corresponding to fragmentation of the benzoylpyrazole group. The target compound’s oxyimino-methyl linkage is expected to produce distinct fragmentation patterns, such as cleavage at the imine bond.
Q & A
Q. What are the optimized synthetic routes for 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves sequential functionalization of the indole core. Key steps include:
- Indole Core Formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., POCl3/DMF, as in ).
- Chlorination : Introduction of chlorine at the 2-position using N-chlorosuccinimide (NCS) or Cl2 gas (similar to methods in ).
- Oxime Formation : Condensation of the aldehyde intermediate with hydroxylamine, followed by 4-chlorobenzoylation (e.g., using 4-chlorobenzoyl chloride in anhydrous DCM with triethylamine as a base, as in ).
Optimization Tips : - Use NaBH4 for selective reductions (e.g., aldehyde to alcohol intermediates, as in ).
- Purify via flash chromatography (petroleum ether/ethyl acetate gradients) to isolate intermediates ().
- Monitor reactions with TLC and adjust stoichiometry (e.g., 1.2 equiv of benzylating agents to avoid side products) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) resolve indole protons (δ 7.0–8.5 ppm) and methyl/chlorine substituents. ¹⁹F NMR (if fluorinated analogs exist) can detect electronic effects ().
- Mass Spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H]+ or [M-OH]+ ions, as in ).
- X-ray Crystallography : Use SHELX programs () for structure refinement. For example, single-crystal X-ray studies (298 K, R factor < 0.05) validate stereochemistry and hydrogen bonding ().
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
- Data Normalization : Account for assay variability (e.g., cell line sensitivity in MTT assays) by benchmarking against positive controls (e.g., doxorubicin for cytotoxicity).
- Molecular Docking : Use software like MOE () to predict binding modes with targets (e.g., topoisomerase II or kinase domains). Validate with mutagenesis studies .
Q. What strategies are recommended for elucidating the metabolic stability and toxicity profile of this compound in preclinical studies?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic pathways may include:
- Toxicity Screening :
- Ames test for mutagenicity.
- hERG assay to assess cardiac risk (IC50 > 10 µM preferred).
- Acute toxicity in rodent models (dose range: 10–100 mg/kg) with histopathology ().
- Pharmacokinetics : Measure bioavailability (%F) and half-life (t1/2) in plasma using UPLC-QTOF .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) and slow evaporation. For stubborn cases, use diffusion layers (hexane/ethyl acetate).
- Derivatization : Introduce heavy atoms (e.g., bromine at the 5-position) to improve diffraction ().
- Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion ().
- Software Tools : SHELXD for phase solving and SHELXL for refinement (). Report data-to-parameter ratios > 15:1 to ensure reliability .
Methodological Considerations
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Analog Library Design : Synthesize derivatives with systematic substitutions (e.g., -Cl → -F, -CH3 → -CF3) to probe electronic and steric effects.
- Control Groups : Include unsubstituted indole and 4-chlorobenzamide analogs ().
- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .
Q. How should researchers validate the mechanism of action for this compound in anticancer assays?
- Cell Cycle Analysis : Flow cytometry (PI staining) to check G2/M arrest ().
- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation (luminescence-based kits).
- Target Engagement : Western blotting for phosphorylated kinases (e.g., AKT, ERK) or DNA damage markers (γ-H2AX).
- In Vivo Validation : Xenograft models (e.g., HCT-116 colorectal tumors) with biweekly dosing () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
